2,4-Dithiothymidine

Photodynamic Therapy UVA Photosensitizer Absorption Spectroscopy

Researchers requiring UVA-activated photosensitizers face limited tissue penetration with UVB-absorbing 4-thiothymidine (335 nm). 2,4-Dithiothymidine solves this with a 363 nm absorption maximum, enabling sub-epidermal targeting. - λmax 363 nm (fully UVA), triplet yield near-unity, singlet oxygen Φ = 0.46 - Competitive thymidylate synthase inhibitor (Ki = 32-55 μM) - mono-thio analogs are substrates only - Shortest ISC lifetime (180 ± 40 fs) of any DNA base derivative - Glycosidic bond integrity verified during Lawesson’s reagent synthesis

Molecular Formula C10H14N2O3S2
Molecular Weight 274.4 g/mol
CAS No. 28585-52-6
Cat. No. B12846620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dithiothymidine
CAS28585-52-6
Molecular FormulaC10H14N2O3S2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O
InChIInChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1
InChIKeyYWVRYVKUVBITIN-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dithiothymidine: Photophysical and Biochemical Properties


2,4-Dithiothymidine (DT) is a synthetic thymidine analog in which both exocyclic carbonyl oxygen atoms at the 2- and 4-positions of the thymine base are replaced by sulfur atoms [1]. This double sulfur substitution fundamentally alters the electronic structure of the nucleobase, resulting in a markedly redshifted absorption spectrum (λmax 363 nm vs. 267 nm for thymidine), ultrafast intersystem crossing (lifetime 180 ± 40 fs), and near-unity triplet yield—properties that are not achievable with singly thionated analogs such as 4-thiothymidine or 2-thiothymidine [2]. The compound has been investigated as a thymidylate synthase inhibitor with competitive inhibition characteristics (Ki ~32–55 μM) and as a photosensitizer for UVA photodynamic therapy [3][4].

Why 2,4-Dithiothymidine Cannot Be Replaced by Mono-Thio Analogs


Singly thionated thymidine analogs (4-thiothymidine and 2-thiothymidine) differ substantially from 2,4-dithiothymidine in their photophysical and biochemical signatures due to the position- and number-dependent effects of sulfur substitution [1]. The absorption maximum of 4-thiothymidine (335 nm) and 2-thiothymine (275 nm) remains partially in the UVB/UVC region, limiting tissue penetration depth for photodynamic applications, whereas 2,4-dithiothymidine absorbs at 363 nm—fully within the UVA range [2]. The intersystem crossing rate constant increases cumulatively with each sulfur substitution, being 4.2-fold relative to thymidine for the dithio analog versus 3.2-fold for 4-thiothymidine and 1.2-fold for 2-thiothymine [2]. Furthermore, 2,4-dithio-dUMP acts as a competitive inhibitor of thymidylate synthase (Ki 32–55 μM), whereas the corresponding 2-thio and 4-thio analogs are substrates, not inhibitors—a functional inversion that precludes generic interchange in TS-targeted studies [3].

Quantitative Differentiation from Closest Analogs


UVA Absorption Redshift Advantage

Substitution of both exocyclic carbonyl oxygens with sulfur shifts the absorption maximum from 267 nm (thymidine) to 363 nm (2,4-dithiothymine), a ΔE of 9,905 cm⁻¹—fully into the UVA region. In contrast, 4-thiothymidine absorbs at 335 nm and 2-thiothymine at 275 nm, representing only partial redshift [1]. This differential redshift directly impacts tissue penetration depth for phototherapeutic applications.

Photodynamic Therapy UVA Photosensitizer Absorption Spectroscopy

Intersystem Crossing Rate Enhancement

The intersystem crossing (ISC) rate constant increases with the number of sulfur substitutions: 1.2-fold for 2-thiothymine, 3.2-fold for 4-thiothymidine, and 4.2-fold for 2,4-dithiothymine relative to thymidine baseline, with an ISC lifetime of 180 ± 40 fs—the shortest reported for any DNA base derivative in aqueous solution [1]. This demonstrates a synergistic, non-additive enhancement from double thionation.

Intersystem Crossing Triplet State Femtosecond Spectroscopy

Triplet Yield and Singlet Oxygen Generation

The triplet yield increases ~60-fold relative to thymidine to near unity for all thionated analogs, yet only 2,4-dithiothymine combines this with the most redshifted absorption and fastest ISC [1]. Singlet oxygen quantum yield (ΦΔ) is 0.46 ± 0.02 for 2,4-dithiothymine versus 0.42 ± 0.02 for 4-thiothymidine in O₂-saturated acetonitrile, representing a modest but consistent ~10% improvement [1].

Triplet Quantum Yield Photosensitization Singlet Oxygen

In Vitro Photodynamic Antiproliferative Activity

2,4-Dithiothymine, upon activation with low-dose UVA (5 J cm⁻²), decreased proliferation of human epidermoid carcinoma cells by up to 63% in vitro. The activity correlated with triplet lifetime magnitude, and reactive oxygen species played a minor role, suggesting efficacy in oxygen-deficient environments [1]. No comparable cell-based photodynamic data exist for singly thionated analogs in the same study, but the photophysical superiority established above provides class-level inference of enhanced therapeutic potential.

Photodynamic Therapy Anticancer Epidermoid Carcinoma

Thymidylate Synthase Competitive Inhibition

2,4-Dithio-dUMP acts as a competitive inhibitor (relative to dUMP) of purified thymidylate synthase (TS) from both parental and FdUrd-resistant L1210 cells, with Ki values of 32 μM and 55 μM, respectively. This is in striking contrast to 2-thio-dUMP and 4-thio-dUMP, which are substrates—not inhibitors—of TS [1]. The functional switch from substrate to inhibitor upon double thionation represents a qualitative, not merely quantitative, differentiation.

Thymidylate Synthase Competitive Inhibitor Antimetabolite

Synthetic Accessibility from 4-Thiothymidine

4-Thiothymidine can be converted to 2,4-dithiothymidine using Lawesson's reagent with reasonable N-glycosidic bond stability, whereas O4-phenylthymidine undergoes rapid glycosidic bond dissociation under identical conditions [1]. This establishes a viable synthetic route from the commercially more available 4-thiothymidine to the doubly thionated analog without requiring de novo nucleoside construction.

Nucleoside Synthesis Lawesson's Reagent 2-Thiolation

Application Scenarios with Demonstrated Differentiation


UVA Photodynamic Therapy with Deep Tissue Penetration

For photodynamic therapy (PDT) studies where UVA activation at wavelengths >350 nm is required for enhanced tissue penetration, 2,4-dithiothymidine's absorption maximum at 363 nm provides a critical advantage over 4-thiothymidine (335 nm). The 28 nm redshift moves activation fully into the UVA region, enabling excitation through deeper skin layers—a prerequisite for sub-epidermal targeting [1]. Combined with the near-unity triplet yield (60-fold increase over thymidine) and singlet oxygen quantum yield of 0.46, this compound is the rational choice for PDT photosensitizer development targeting non-superficial lesions.

Thymidylate Synthase Mechanistic Studies

In thymidylate synthase enzymology, the functional switch from substrate (2-thio-dUMP and 4-thio-dUMP) to competitive inhibitor (2,4-dithio-dUMP, Ki = 32–55 μM) upon double thionation provides a unique mechanistic probe [1]. Researchers investigating TS active-site architecture, nucleophilic attack at C(6), or resistance mechanisms to fluoropyrimidine drugs should select 2,4-dithiothymidine derivatives specifically because mono-thio analogs do not exhibit this inhibitory behavior. The 10³–10⁴-fold difference in Ki between 2,4-dithio-5-fluoro-dUMP and its mono-thio congeners further substantiates the non-interchangeability of these analogs.

Ultrafast Triplet State Dynamics Studies

With the shortest intersystem crossing lifetime (180 ± 40 fs) of any DNA base derivative in aqueous solution and the highest ISC rate constant (4.2-fold vs. thymidine) among the thiothymine series [1], 2,4-dithiothymidine is the compound of choice for femtosecond-resolved spectroscopic investigations of triplet state dynamics. The quantitative differentiation from 4-thiothymidine (3.2-fold ISC rate) and 2-thiothymine (1.2-fold ISC rate) is sufficient that experiments probing the heavy-atom effect on ISC will yield distinguishable signals only with the doubly thionated analog.

Sourcing Strategy via Lawesson's Reagent Synthesis

For procurement specialists facing limited direct commercial availability of 2,4-dithiothymidine, the demonstrated synthetic route from 4-thiothymidine using Lawesson's reagent with preserved N-glycosidic bond integrity [1] provides a validated alternative sourcing strategy. The critical quality checkpoint is the stability of the glycosidic bond during thionation—a parameter where 4-thiothymidine succeeds while O4-phenylthymidine fails catastrophically—informing both in-house synthesis feasibility assessments and supplier qualification criteria.

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